benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone

Aldose reductase inhibition Aldehyde reductase inhibition Diabetes complications

Benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone (CAS 42241-96-3; also listed under CAS 2417962-47-9 as the AldrichCPR product) is a coumarin–thiazole hydrazone hybrid with the systematic IUPAC name (E)-3-(2-(2-benzylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one. Its molecular formula is C19H13N3O2S and its molecular weight is 347.4 g/mol.

Molecular Formula C19H13N3O2S
Molecular Weight 347.4 g/mol
Cat. No. B5829365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone
Molecular FormulaC19H13N3O2S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C19H13N3O2S/c23-18-15(10-14-8-4-5-9-17(14)24-18)16-12-25-19(21-16)22-20-11-13-6-2-1-3-7-13/h1-12H,(H,21,22)/b20-11+
InChIKeyWSBXKPBLDXNCPA-RGVLZGJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone – Compound Identity, Vendor Availability, and Defining Structural Features for Procurement


Benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone (CAS 42241-96-3; also listed under CAS 2417962-47-9 as the AldrichCPR product) is a coumarin–thiazole hydrazone hybrid with the systematic IUPAC name (E)-3-(2-(2-benzylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one [1]. Its molecular formula is C19H13N3O2S and its molecular weight is 347.4 g/mol [1]. The compound is catalogued by Sigma-Aldrich (product R684120, AldrichCPR) as a rare, early-discovery research chemical sold as-is without full analytical characterization . PubChem CID 9586068 provides computed physicochemical descriptors, including XLogP3-AA of 4.6, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The compound is formally a member of the N-[4-(coumarin-3-yl)thiazol-2-yl] aromatic aldehyde hydrazone family, a class for which both synthetic procedures (microwave and conventional heating) and preliminary biological screening data are available in the peer-reviewed literature [2].

Why Generic Substitution Fails for Benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone: Substituent-Dependent Enzyme Selectivity in Coumarin–Thiazole Hydrazones


Within the N-[4-(coumarin-3-yl)thiazol-2-yl] aromatic aldehyde hydrazone series, even minor modifications to the arylidene substituent produce large and mechanistically meaningful shifts in enzyme inhibitory target selectivity. The unsubstituted benzylidene derivative (6a) operates as a dual ALR1/ALR2 inhibitor, whereas the closely related 2-bromobenzylidene analog (6c) functions as an ALR2-selective inhibitor, and the 2-amino-4-chlorophenyl(phenyl)methylene analog (6m) is ALR1-selective [1]. These divergent selectivity profiles arise from differential interactions within the active sites of ALR1 and ALR2, as demonstrated by molecular docking studies [1]. Consequently, substituting one analog for another without confirming the target selectivity profile for the intended application risks selecting a compound with fundamentally different biological behavior, even when the core coumarin–thiazole scaffold is conserved.

Quantitative Differentiation Evidence: Benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone vs. Closest Coumarin–Thiazole Hydrazone Analogs


Dual ALR1/ALR2 Inhibition Profile vs. ALR2-Selective Analog 6c (2-Bromobenzylidene)

In a head-to-head in vitro enzyme inhibition study against human recombinant ALR1 and ALR2, compound 6a (the target benzaldehyde hydrazone) was confirmed as a dual inhibitor of both ALR1 (IC50 = 2.94 ± 1.23 μM) and ALR2 (IC50 = 0.12 ± 0.05 μM) [1]. In contrast, the closely related 2-bromobenzylidene analog 6c selectively inhibited ALR2 with an IC50 of 0.16 ± 0.06 μM and showed no meaningful ALR1 inhibition, placing it in the ALR2-selective sub-class along with 11d and 11g [1]. The benzylidene derivative is thus differentiated by its dual-target engagement profile, which may be therapeutically relevant for conditions where simultaneous ALR1 and ALR2 blockade is desired [1].

Aldose reductase inhibition Aldehyde reductase inhibition Diabetes complications Enzyme selectivity Dual inhibitor

ALR2 Inhibitory Potency Comparison: 6a vs. 6c (Most Potent ALR2-Selective Inhibitor) and 6e (Dual Inhibitor with 4-Bromophenyl Ethylidene)

Within the same assay system, the target compound 6a exhibited an ALR2 IC50 of 0.12 ± 0.05 μM, which is numerically the lowest reported ALR2 IC50 in the entire coumarin–thiazole series, marginally surpassing the ALR2-selective 6c (0.16 ± 0.06 μM) and closely matching the dual inhibitor 6e (0.11 ± 0.001 μM) [1][2]. However, for ALR1, 6a (IC50 = 2.94 ± 1.23 μM) is 1.72-fold less potent than 6e (IC50 = 1.71 ± 0.01 μM), indicating that the benzylidene substituent in 6a offers the highest ALR2 potency within the series but moderate ALR1 potency compared to the 4-bromophenyl ethylidene analog [1].

Aldose reductase IC50 comparison Enzyme inhibition potency Structure-activity relationship

Differential ALR1 Inhibitory Potency: 6a vs. ALR1-Selective Inhibitor 6m

For applications requiring selective ALR1 inhibition, compound 6a (ALR1 IC50 = 2.94 ± 1.23 μM) is substantially less potent than the ALR1-selective lead compound 6m (ALR1 IC50 = 0.459 ± 0.001 μM), a 6.4-fold difference [1]. Compound 6m ((E)-3-(2-(2-((2-amino-4-chlorophenyl)(phenyl)methylene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one) was identified as the most potent ALR1-selective inhibitor in the series, while 6a's value lies in its dual-target activity rather than ALR1 potency alone [1].

Aldehyde reductase ALR1 selectivity IC50 ranking Enzyme inhibition

Structural Determinant of Selectivity: Absence of Carboxylate Function in the Coumarinyl Thiazole Series vs. Classical ALR Inhibitors

Molecular docking studies with X-ray crystal structures of ALR1 and ALR2 revealed that the coumarinyl thiazole hydrazone series, including 6a, lacks the carboxylate function that typically interacts with the anionic binding site of ALR1/ALR2 enzymes—a feature common to classical inhibitors such as epalrestat and fidarestat [1]. This structural distinction means that 6a and its analogs achieve inhibition through binding interactions that differ from carboxylate-bearing ALR inhibitors, which may translate into different off-target profiles and reduced interference with other NADPH-dependent oxidoreductases that recognize carboxylate-containing ligands [1].

Molecular docking Anionic binding site Coumarin-thiazole pharmacophore ALR1/ALR2 inhibitor design

Microwave-Assisted Synthesis Yield Range for N-[4-(Coumarin-3-yl)thiazol-2-yl] Aromatic Aldehyde Hydrazones as a Class

Yuan et al. (2013) reported that a series of N-[4-(coumarin-3-yl)thiazol-2-yl] aromatic aldehyde hydrazones, synthesized via microwave-assisted Hantzsch condensation between thiosemicarbazone intermediates and α-bromoacetyl coumarin, were obtained in yields ranging from 69% to 97% [1]. While the specific yield for the unsubstituted benzaldehyde derivative (6a/4a) was not separately tabulated in the accessible abstract, the general synthetic protocol establishes that microwave heating provides an efficient and high-yielding route to this compound class, offering a practical advantage over conventional thermal methods for laboratory-scale procurement [1].

Microwave synthesis Reaction yield Green chemistry Hantzsch condensation

Validated Application Scenarios for Benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone Stemming from Quantitative Evidence


Dual ALR1/ALR2 Pharmacological Probe for Diabetic Complications Research

Compound 6a is uniquely suited as a dual ALR1/ALR2 pharmacological probe in studies of diabetic complications where the polyol pathway and aldehyde detoxification are simultaneously implicated. Its confirmed dual inhibitory activity (ALR2 IC50 = 0.12 μM, ALR1 IC50 = 2.94 μM) allows researchers to block both arms of the aldo-keto reductase system in a single agent [1]. Unlike the ALR2-selective 6c (IC50 = 0.16 μM, no ALR1 activity) or the ALR1-selective 6m (IC50 = 0.459 μM), 6a provides concomitant target engagement at both enzymes, making it the compound of choice for experiments designed to interrogate crosstalk between ALR1 and ALR2 in cellular models of hyperglycemia-induced oxidative stress [1].

Structure–Activity Relationship (SAR) Reference Compound for Coumarin–Thiazole Hydrazone Optimization Programs

As the unsubstituted benzylidene parent compound within the Ibrar et al. (2016) series, 6a serves as the critical SAR baseline against which all substituted analogs (6b–6o) are compared [1]. Its dual ALR1/ALR2 profile establishes the selectivity 'ground state' for the series: adding a 2-bromo substituent (6c) shifts selectivity toward ALR2; introducing a 2-amino-4-chlorophenyl(phenyl)methylene group (6m) shifts selectivity toward ALR1; and extending with a 4-bromophenyl ethylidene group (6e) retains dual inhibition with enhanced ALR1 potency [1]. Procurement of 6a is therefore essential for any medicinal chemistry program that aims to systematically map substituent effects on enzyme selectivity in this chemotype.

Non-Carboxylate ALR Inhibitor for Selectivity Profiling Against NADPH-Dependent Oxidoreductases

Molecular docking evidence confirms that 6a and its analogs lack the carboxylate pharmacophore that dominates classical ALR2 inhibitors such as epalrestat [1]. This structural feature makes 6a a valuable tool compound for selectivity profiling across the broader NADPH-dependent oxidoreductase family, as it is less likely to engage off-target enzymes that recognize carboxylate-containing ligands. Researchers studying inhibitor specificity can use 6a as a representative non-carboxylate coumarin–thiazole inhibitor to assess whether observed biological effects are attributable to ALR1/ALR2 inhibition versus collateral binding to other NADPH-utilizing enzymes [1].

Microwave-Assisted In-House Synthesis for Rapid Academic Laboratory Procurement

The microwave-assisted synthetic protocol described by Yuan et al. (2013) enables rapid in-house preparation of N-[4-(coumarin-3-yl)thiazol-2-yl] aromatic aldehyde hydrazones with yields up to 97% [2]. For academic laboratories that prefer on-demand synthesis over commercial procurement—particularly given that the Sigma-Aldrich AldrichCPR product is sold as-is with no analytical certificates—this established microwave methodology offers a practical and efficient alternative route to obtaining 6a within days, using commercially available benzaldehyde and 3-(2-bromoacetyl)coumarin as starting materials [2].

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